(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Description
This compound features a cyclopenta[d][1,3]dioxolane core with stereospecific substituents:
- 2,2-Dimethyl groups on the dioxolane ring.
- A 4-hydroxyl group and a 4-((trityloxy)methyl) group on the cyclopentane ring, creating a quaternary carbon center.
- Stereochemistry: 3aS,4S,6aS configuration, influencing conformational stability and reactivity.
The trityl (triphenylmethyl) group serves as a steric protective moiety, enabling selective deprotection under acidic conditions. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in multi-step syntheses requiring hydroxyl group protection .
Properties
IUPAC Name |
(3aS,4S,6aS)-2,2-dimethyl-4-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c1-26(2)31-24-18-19-27(29,25(24)32-26)20-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19,24-25,29H,20H2,1-2H3/t24-,25-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSFZALOTUAUOH-KLJDGLGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(C2O1)(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=C[C@@]([C@H]2O1)(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Cyclopenta[d][1,3]dioxolane Derivatives
Table 1: Structural and Functional Comparisons
Key Findings:
- Steric Effects : The trityl group in the target compound introduces significant steric bulk, reducing reactivity at the 4-position compared to the hydroxyl-only analog .
- Reactivity: The amino-substituted derivative (CAS 155899-66-4) exhibits nucleophilic character at the 6-position, enabling peptide coupling or alkylation reactions, unlike the target compound .
Functional Group and Application Comparisons
Hydroxyl vs. Trityloxy vs. Amino Groups
- Hydroxyl () : Enables hydrogen bonding and participation in oxidation or esterification reactions. Lacks steric protection, limiting use in harsh conditions.
- Trityloxy (Target Compound) : Provides acid-labile protection, enhancing stability during basic or neutral reactions. Ideal for multi-step syntheses .
- Amino (): Introduces basicity and nucleophilicity, expanding utility in amide bond formation or metal coordination .
Physical and Chemical Properties
Table 2: Property Comparison
| Property | Target Compound | Hydroxyl Analog (CAS 369647-29-0) | Amino Derivative (CAS 155899-66-4) |
|---|---|---|---|
| Solubility | Low (lipophilic trityl group) | Moderate (polar OH group) | High (polar NH2 and OH groups) |
| Stability | Acid-labile; stable in base/neutral | Prone to oxidation | Sensitive to oxidation, acidic/basic hydrolysis |
| Molecular Weight | ~418.52 | 156.18 | 173.21 |
Research and Practical Implications
- Protection-Deprotection Strategies : The target compound’s trityl group enables selective hydroxyl group manipulation, critical in natural product synthesis (e.g., iridoid glycosides, as seen in 8-O-Acetylshanzhiside methyl ester applications) .
- Stereochemical Control : The 3aS,4S,6aS configuration in the target compound mirrors trends in chiral synthesis, where stereocenters dictate biological activity or material properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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